molecular formula C9H4BrClN2O2 B2385216 8-Bromo-4-chloro-3-nitroquinoline CAS No. 1602806-67-6

8-Bromo-4-chloro-3-nitroquinoline

Cat. No.: B2385216
CAS No.: 1602806-67-6
M. Wt: 287.5
InChI Key: NIUWHFXFGJZPRJ-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-3-nitroquinoline is a quinoline derivative with the molecular formula C9H4BrClN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-3-nitroquinoline typically involves the bromination, chlorination, and nitration of quinoline derivatives. One common method includes the reaction of 4-chloroquinoline with bromine and nitric acid under controlled conditions to introduce the bromo and nitro groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process often requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloro-3-nitroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen and nitro groups.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits biological activity and is used in the development of antimicrobial and anticancer agents.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes and receptors.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-3-nitroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptor proteins, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

8-Bromo-4-chloro-3-nitroquinoline is a quinoline derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C9H4BrClN2O2. The compound is synthesized through a series of reactions involving bromination, chlorination, and nitration of quinoline derivatives. A common synthetic route includes the reaction of 4-chloroquinoline with bromine and nitric acid under controlled conditions, allowing for the introduction of bromo and nitro groups at specific positions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. Additionally, it modulates receptor signaling pathways, leading to various biological effects such as antimicrobial and anticancer activities .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. A study conducted on its efficacy against Gram-positive and Gram-negative bacteria showed that the compound effectively inhibited bacterial growth, suggesting potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

The compound's anticancer properties have been investigated in several studies. In vitro assays revealed that this compound induces apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways. For instance, a study highlighted its effectiveness against breast cancer cells, where it significantly reduced cell viability and promoted apoptotic cell death .

Case Studies

  • Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, showcasing its potential as an effective antimicrobial agent .
  • Cancer Cell Line Studies : A case study involving human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound at concentrations ranging from 5 to 50 µM led to a dose-dependent decrease in cell proliferation. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as an anticancer therapeutic .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
7-Bromo-4-chloro-3-nitroquinoline Similar halogen substitutionsModerate antimicrobial activity
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline Fluorine substitution alters reactivityEnhanced anticancer properties
8-Bromo-4-methyl-3-nitroquinoline Methyl group may affect solubilityReduced activity compared to target compound

Properties

IUPAC Name

8-bromo-4-chloro-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-6-3-1-2-5-8(11)7(13(14)15)4-12-9(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUWHFXFGJZPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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